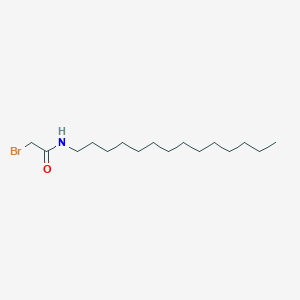

N-Bromoacetyl-n-tetradecylamine

Description

N-Bromoacetyl-n-tetradecylamine is a brominated alkylamide derivative characterized by a tetradecyl (C14) chain linked to a bromoacetyl group (BrCH₂CO-) via an amine. This structure imparts unique electrophilic properties, making it reactive in nucleophilic substitution reactions.

Key hypothetical properties (derived from structural analysis):

- Molecular formula: C₁₆H₃₀BrNO

- Molecular weight: ~356.3 g/mol (vs. 301.5 g/mol for tetradecyldiethanolamine)

- Functional groups: Bromoacetyl (electrophilic), tertiary amine.

Properties

CAS No. |

74716-96-4 |

|---|---|

Molecular Formula |

C16H32BrNO |

Molecular Weight |

334.34 g/mol |

IUPAC Name |

2-bromo-N-tetradecylacetamide |

InChI |

InChI=1S/C16H32BrNO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-16(19)15-17/h2-15H2,1H3,(H,18,19) |

InChI Key |

ZTUQVBZIWWFOFJ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCNC(=O)CBr |

Canonical SMILES |

CCCCCCCCCCCCCCNC(=O)CBr |

Synonyms |

N-bromoacetyl-n-tetradecylamine |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Differences

Key Observations :

- Bromoacetyl vs. Hydroxyl Groups: The bromoacetyl group in this compound enhances electrophilicity, enabling participation in alkylation or cross-coupling reactions. In contrast, the hydroxyl groups in tetradecyldiethanolamine facilitate hydrogen bonding, increasing solubility in polar solvents like water or ethanol .

Physicochemical Properties

- Solubility: this compound: Likely lipophilic due to the long alkyl chain and bromine; soluble in organic solvents (e.g., dichloromethane). Tetradecyldiethanolamine: More hydrophilic due to hydroxyl groups; miscible in water and ethanol .

- Reactivity: The bromoacetyl group acts as a "leaving group" precursor, making this compound useful in synthesizing covalent inhibitors or polymer cross-linkers. Tetradecyldiethanolamine’s hydroxyl groups favor applications in surfactants or emulsifiers, where interfacial activity is critical .

Research Findings and Limitations

- Data Gaps: Direct experimental data on this compound’s synthesis, stability, or biological activity are scarce. Most inferences derive from structural analogs like tetradecyldiethanolamine and bromoacetyl-containing compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.